![molecular formula C20H19N5O2 B2883537 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1359149-68-0](/img/structure/B2883537.png)
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide is an intriguing synthetic compound with a complex chemical structure, making it a significant subject of study in various scientific fields. This compound's unique arrangement of triazoloquinoxaline and p-tolyl groups imbues it with potential biological and chemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the triazoloquinoxaline core: : This is usually achieved by reacting a suitable quinoxaline derivative with a triazole precursor under specific conditions, such as elevated temperatures and the presence of a catalyst.
Attachment of the ethyl group: : This step involves an alkylation reaction where an ethyl group is introduced to the triazoloquinoxaline core using an ethylating agent.
Acetylation: : This process attaches the acetyl group to the nitrogen of the triazoloquinoxaline, forming the acetamide.
Introduction of the p-tolyl group: : This step typically involves a reaction with a p-tolylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would scale up these laboratory procedures, optimizing the reactions for higher yield and purity while ensuring safety and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, such as:
Oxidation: : This compound can be oxidized under specific conditions, leading to the formation of new oxidized derivatives.
Reduction: : Reductive conditions can potentially modify the compound, leading to a different set of reduced products.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amide or aromatic positions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: : Various halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used but can include a range of oxidized, reduced, or substituted derivatives that retain the core triazoloquinoxaline structure.
Wissenschaftliche Forschungsanwendungen
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide finds applications in multiple research areas:
Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: : This compound is investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Research explores its potential as a pharmacologically active agent, particularly in drug development.
Industry: : Its stability and unique structure make it useful in materials science and as a component in specialty chemicals.
Wirkmechanismus
The compound's mechanism of action involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved depend on the biological context but can include inhibition of enzymatic activity or interference with cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Comparing 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide to similar compounds highlights its uniqueness:
Triazoloquinoxaline derivatives: : Compounds like 1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline share structural similarities but differ in their functional groups and biological activity.
Acetamide derivatives: : Compounds such as N-(p-tolyl)acetamide have similar side chains but lack the triazoloquinoxaline core, resulting in different properties.
Quinoxaline derivatives: : Quinoxaline compounds without the triazole moiety exhibit distinct chemical and biological behaviors compared to the integrated structure of the compound .
Eigenschaften
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-17-22-23-19-20(27)24(15-6-4-5-7-16(15)25(17)19)12-18(26)21-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXPUDLDHZERQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2883454.png)
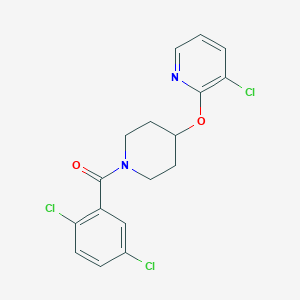
![6-Tert-butyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2883461.png)
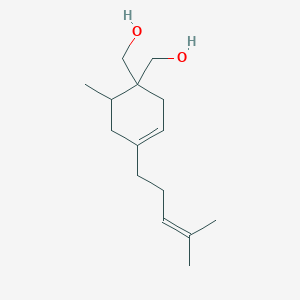
![1,3-Dimethyl-6-[5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2883464.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)
![N-cyclohexyl-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2883467.png)
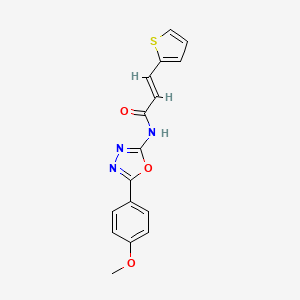
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883470.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2883472.png)
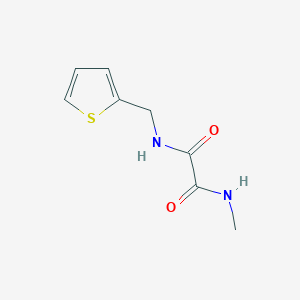
![5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide](/img/structure/B2883474.png)
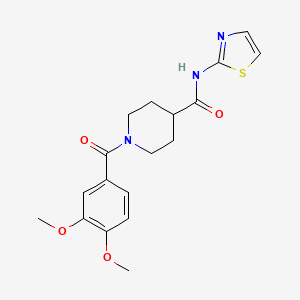
![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)
